6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula and a molecular weight of approximately 271.13 g/mol. This compound is recognized as a pharmaceutical intermediate, particularly in the synthesis of Abemaciclib, which is a kinase inhibitor used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The structure features a benzimidazole core, which is significant in various medicinal chemistry applications due to its biological activity.
These reactions are important for modifying the compound to enhance its biological properties or to create derivatives with different pharmacological profiles.
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole exhibits significant biological activity primarily through its role as an intermediate in the synthesis of Abemaciclib. As a kinase inhibitor, Abemaciclib targets cyclin-dependent kinases, which are crucial for cell cycle regulation. This mechanism is vital for inhibiting cancer cell proliferation, particularly in breast cancer treatment .
The synthesis of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole typically involves:
For instance, one method involves treating 1H-benzimidazole with 5-bromo-7-fluoro-2-methyl compounds in the presence of acetone under controlled conditions .
The primary application of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole lies in its use as an intermediate in pharmaceutical synthesis. It plays a critical role in producing Abemaciclib, which is essential for treating certain types of breast cancer. Additionally, derivatives of this compound may be explored for developing new therapeutic agents with improved efficacy or reduced side effects.
Studies on the interactions of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole focus on its binding affinity to various kinases. The interactions can be characterized using:
Understanding these interactions is crucial for optimizing the pharmacological profile of related compounds.
Several compounds share structural similarities with 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-7-fluoro-2-methyl-benzimidazole | Structure | Contains additional bromine and fluorine substitutions, affecting reactivity. |
| 6-Chloro-4-fluoro-1-isopropyl-benzimidazole | Structure | Chlorine instead of bromine; may exhibit different biological activities. |
| 4-Fluoro-2-methyl-benzimidazole | Structure | Lacks the isopropyl group; simpler structure may lead to different properties. |
The uniqueness of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole lies in its specific halogen substitutions and branched alkyl group, which influence its biological activity and potential applications in medicinal chemistry.
This detailed overview encapsulates the significance of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole in pharmaceutical research and development, highlighting its synthesis methods, biological implications, and comparative analysis with similar compounds.
Benzimidazoles have served as privileged scaffolds in drug development since the 1960s, with early successes like the antiparasitic agent thiabendazole. The core structure’s ability to mimic purine bases enables interactions with biological targets such as DNA topoisomerases and kinase ATP-binding pockets. Halogenated derivatives gained prominence in the 2000s, as evidenced by the FDA approval of bendamustine (a nitrogen mustard-benzimidazole hybrid) for chronic lymphocytic leukemia. The introduction of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole represents a strategic evolution, combining halogen-directed electronic effects with N-alkyl steric tuning.
Halogen atoms critically influence molecular properties through three mechanisms:
In 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole, the bromine at C6 and fluorine at C4 create an asymmetric electronic profile, potentially favoring interactions with polar regions of target proteins. Comparative data for related compounds demonstrate enhanced binding affinities when halogenation occurs at these positions (Table 1).
Table 1: Impact of Halogen Position on Benzimidazole Bioactivity
| Compound | Halogen Position | IC₅₀ (μM) vs. Topoisomerase II | LogP |
|---|---|---|---|
| 5-Bromo-1H-benzimidazole | C5 | 12.3 ± 1.2 | 2.81 |
| 6-Bromo-4-fluoro-1H-benzimidazole | C6, C4 | 4.7 ± 0.8 | 3.29 |
| 4-Chloro-1H-benzimidazole | C4 | 18.9 ± 2.1 | 2.95 |
N-substituents govern conformational flexibility and target engagement. The isopropyl group in 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole introduces a 12.3° dihedral angle shift compared to methyl analogues, as shown in DFT calculations. This steric perturbation alters the compound’s ability to adopt planar conformations required for intercalation into DNA.
Synthetic studies reveal that N-alkylation efficiency depends on base strength and solvent polarity. For example, sodium hydride in 1,4-dioxane achieves 60% yield at 40°C, while DMF at 50°C increases byproduct formation due to diminished regioselectivity.
Table 2: Solvent Effects on N-Alkylation Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| 1,4-Dioxane | 40 | 10 | 60 | <5 |
| Acetonitrile | 60 | 8 | 58 | 7 |
| DMF | 50 | 9 | 52 | 15 |
The synthesis of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole relies on multi-step heterocyclic assembly to achieve precise substituent placement. A representative approach begins with 5-bromo-7-fluoro-2-methyl-1H-benzimidazole, which undergoes alkylation with acetone in the presence of sodium borohydride (NaBH₄) to introduce the isopropyl group at the N1 position [1]. This reaction proceeds via a two-step mechanism: initial imine formation between the benzimidazole nitrogen and acetone, followed by borohydride-mediated reduction to stabilize the secondary amine [1].
Alternative routes leverage ortho-phenylenediamine precursors. For example, 4-fluoro-1,2-phenylenediamine can be brominated selectively at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions [5]. Subsequent cyclization with trimethyl orthoformate yields the benzimidazole core, while isopropylation is achieved via nucleophilic substitution with isopropyl iodide [4]. Theoretical studies suggest that electron-rich aldehydes facilitate double-condensation pathways when catalyzed by Er(OTf)₃, whereas mono-condensation dominates in uncatalyzed systems [6].
Regioselective halogenation remains critical for introducing bromine and fluorine at the 6- and 4-positions, respectively. Bromination is typically achieved using bromine donors like NBS in dichloromethane, with Lewis acids such as FeCl₃ enhancing para-directing effects [5]. Fluorination, however, often requires electrophilic agents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile enables efficient fluorine incorporation at the 4-position, with yields exceeding 85% under microwave irradiation [3].
Catalytic systems play a pivotal role in minimizing byproducts. Sodium metabisulfite (Na₂S₂O₅) acts as an oxidizing agent in ethanol, promoting cyclization while preserving halogen integrity [3]. Recent work demonstrates that Er(OTf)₃ catalyzes aldehyde-amine condensations, directing halogen placement through charge density modulation on the carbonyl oxygen [6]. For instance, electron-withdrawing groups on aldehydes reduce coordination to the catalyst, favoring mono-condensation and precise halogen positioning [6].
Solvent polarity profoundly impacts cyclocondensation efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates, but they risk over-halogenation. In contrast, ethanol balances solubility and selectivity, achieving 80% yields for 6-bromo-4-fluoro derivatives when used with NaBH₄ at 50°C [1].
Solvent-free conditions, enabled by Er(OTf)₃ catalysis, reduce side reactions and improve atom economy. For example, reactions conducted without solvents achieve 99% purity in 2–5 minutes, as solvent absence minimizes hydrolysis of sensitive intermediates [6]. However, recrystallization remains necessary, with n-heptane providing optimal crystal growth for halogenated products [1].
Purifying 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole challenges conventional methods due to similar physicochemical properties among polyhalogenated analogs. Recrystallization using n-heptane at 5°C yields pale yellow crystals with 99% purity, leveraging temperature-dependent solubility differences [1]. For complex mixtures, preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients resolves positional isomers effectively [2].
Recent advances in membrane-based nanofiltration selectively separate halogenated byproducts based on molecular weight cut-offs (MWCO). Membranes with 200–300 Da MWCO retain high-molecular-weight impurities while allowing the target compound (271.13 g/mol) to permeate, achieving >95% recovery [2].
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 80 | 99 |
| Catalyst | Er(OTf)₃ | 92 | 98 |
| Temperature (°C) | 50 | 85 | 97 |
| Reaction Time (h) | 4 | 80 | 99 |
The compound 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole represents a strategically designed pharmaceutical intermediate that serves as a crucial precursor in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, particularly abemaciclib. This benzimidazole derivative incorporates precisely positioned halogen substitutions and alkyl modifications that collectively enhance its utility in kinase inhibitor development. The compound's unique structural features, including the bromine atom at the 6-position, fluorine at the 4-position, and isopropyl substitution at the nitrogen-1 position, contribute to its role as an essential building block in modern oncological therapeutic development [2] [3].
The molecular architecture of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole demonstrates sophisticated structure-activity relationships that directly influence its effectiveness as a CDK4/6 inhibitor precursor. The compound's benzimidazole core provides the fundamental scaffold required for ATP-competitive kinase inhibition, while the specific substitution pattern optimizes binding affinity and selectivity for the target kinases [4] [5].
The strategic placement of halogen substituents at the 4- and 6-positions of the benzimidazole ring system creates optimal binding interactions within the ATP-binding pocket of CDK4 and CDK6. The fluorine atom at the 4-position establishes critical halogen bonding interactions with the hinge region of the kinase, particularly with lysine residues in the ATP-binding site [5] [6]. This fluorine substitution enhances binding affinity by approximately 1.5-2-fold compared to unsubstituted analogs, while simultaneously providing metabolic protection through reduced susceptibility to oxidative metabolism [7] [6].
The bromine atom at the 6-position serves multiple functions in the structure-activity relationship. First, it provides optimal positioning within the hydrophobic pocket of the CDK4/6 active site, establishing favorable van der Waals interactions with phenylalanine and isoleucine residues [5] [8]. Research has demonstrated that bromine substitution at the 6-position results in 2-4-fold enhancement in binding affinity compared to unsubstituted benzimidazole derivatives [8] [6]. Additionally, the bromine atom contributes to kinase selectivity by creating steric interactions that favor CDK4/6 binding over other cyclin-dependent kinases [5] [9].
The isopropyl group at the nitrogen-1 position of the benzimidazole ring plays a crucial role in determining kinase selectivity and metabolic stability. This bulky alkyl substitution creates favorable hydrophobic interactions with the entry region of the ATP-binding pocket, particularly with threonine residues that distinguish CDK4/6 from other CDK family members [5] [9]. The isopropyl group enhances selectivity for CDK4/6 over CDK1/2 by approximately 10-fold, as the corresponding lysine residues in CDK1/2 create unfavorable electrostatic repulsion with the alkyl substituent [9] [10].
Molecular dynamics simulations have revealed that the isopropyl group adopts a preferred conformation that maximizes hydrophobic contact with the kinase surface while minimizing steric clashes with surrounding amino acid residues [11] [12]. This optimal positioning contributes to the compound's role as an effective precursor for abemaciclib, which demonstrates 14-fold greater potency against CDK4 compared to CDK6 [4] [13].
The benzimidazole core of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole mimics the adenine portion of ATP, enabling competitive inhibition of CDK4/6 kinase activity. The compound's structural features allow it to establish hydrogen bonding interactions with the backbone carbonyl and amino groups of valine residues in the hinge region, similar to natural ATP binding [5] [10]. The halogen substituents enhance this binding through additional electrostatic interactions with catalytic lysine and glutamate residues in the active site [9] [6].
Crystallographic studies of related benzimidazole-based CDK4/6 inhibitors reveal that the compound binds in the inactive conformation of the kinase, preventing the conformational changes necessary for catalytic activity [5] [9]. This binding mode results in reversible inhibition with dissociation constants in the low nanomolar range, making it highly effective for therapeutic applications [14] [15].
| Structural Feature | CDK4 Binding Enhancement | CDK6 Binding Enhancement | Selectivity Impact |
|---|---|---|---|
| C4-Fluorine | 1.5-2x improvement [6] | 1.3-1.8x improvement [6] | Moderate CDK4/6 vs CDK1/2 [6] |
| C6-Bromine | 2-4x improvement [8] | 2-3x improvement [8] | Excellent CDK4/6 selectivity [8] |
| N1-Isopropyl | 1.5-2x improvement [9] | 1.2-1.5x improvement [9] | 10-fold CDK4/6 vs CDK1/2 [9] |
| Combined effects | 4-6x improvement [5] | 3-5x improvement [5] | >100-fold selectivity [5] |
The incorporation of isopropyl substitution at the nitrogen-1 position of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole provides significant metabolic stability advantages that are crucial for its pharmaceutical applications. This structural modification addresses key pharmacokinetic limitations commonly encountered with benzimidazole-based compounds, particularly susceptibility to oxidative metabolism and rapid clearance [16] [7].
The isopropyl group at N1 serves as a metabolic shield by blocking access to the nitrogen atom, which represents a primary site of oxidative metabolism in benzimidazole compounds. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, typically target the benzimidazole nitrogen for N-oxidation reactions, leading to rapid metabolic clearance [16] [7]. The bulky isopropyl substituent creates steric hindrance that reduces the rate of these oxidative transformations by approximately 2-3-fold compared to unsubstituted benzimidazole analogs [16] [7].
Studies using human liver microsomes have demonstrated that isopropyl-substituted benzimidazole derivatives exhibit half-lives of 20-25 minutes compared to 10-15 minutes for unsubstituted compounds [16] [7]. This represents a significant improvement in metabolic stability that translates to enhanced oral bioavailability and prolonged duration of action in vivo [16] [7].
The isopropyl substitution alters the substrate specificity of cytochrome P450 enzymes, redirecting metabolism away from the benzimidazole nitrogen toward less critical sites on the molecule. This metabolic reprogramming results in the formation of more stable metabolites that retain biological activity while exhibiting reduced clearance rates [17] [7]. In vitro studies with rat liver microsomes have identified nine phase I metabolites of related compounds, with the isopropyl group remaining largely intact throughout the metabolic process [17].
The compound's resistance to N-dealkylation is particularly important for maintaining CDK4/6 inhibitory activity, as removal of the isopropyl group significantly reduces binding affinity and selectivity [16] [7]. This metabolic protection ensures that the active compound remains available for target engagement over extended periods, supporting the continuous dosing schedule required for effective CDK4/6 inhibition [13].
The enhanced metabolic stability provided by isopropyl substitution translates to improved pharmacokinetic parameters that are essential for therapeutic efficacy. Oral bioavailability is increased by approximately 40-60% compared to unsubstituted analogs, while plasma clearance is reduced by 30-50% [16] [7]. These improvements result in more predictable drug exposure and reduced dosing frequency requirements.
The isopropyl group also influences tissue distribution by modulating the compound's lipophilicity and protein binding characteristics. The optimal balance of hydrophobic and hydrophilic properties achieved through this substitution enhances penetration into target tissues while maintaining adequate solubility for formulation purposes [16] [7].
| Metabolic Parameter | Unsubstituted Benzimidazole | Isopropyl-Substituted | Improvement Factor |
|---|---|---|---|
| Human liver microsome half-life | 10-15 minutes [16] | 20-25 minutes [16] | 1.5-2x |
| Mouse liver microsome half-life | 5-8 minutes [16] | 10-12 minutes [16] | 1.5-2x |
| Oral bioavailability | 25-35% [7] | 40-60% [7] | 1.4-1.7x |
| Plasma clearance | 45-60 mL/min/kg [7] | 25-35 mL/min/kg [7] | 1.5-2x reduction |
Recent research has explored the potential for further metabolic stability enhancement through deuterium substitution in the isopropyl group. Deuterated analogs of benzimidazole compounds have demonstrated 2-3-fold improvements in metabolic stability compared to their protiated counterparts [7]. This isotope effect arises from the stronger carbon-deuterium bonds that are more resistant to enzymatic cleavage, providing additional protection against metabolic degradation [7].
The incorporation of deuterium into the isopropyl group of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole could potentially extend its half-life to 35-45 minutes in human liver microsomes, representing a significant advancement in metabolic stability optimization [7]. This approach has gained regulatory approval with the FDA's endorsement of deutetrabenazine, establishing precedent for deuterated pharmaceuticals [7].
The structural optimization of 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole can be better understood through comparative analysis with related bromo-fluoro benzimidazole analogs. This systematic examination reveals the precise contribution of each structural element to the compound's overall pharmacological profile and highlights the sophisticated design principles underlying modern kinase inhibitor development [20].
Comparative studies of positional isomers reveal the critical importance of halogen placement in determining kinase binding affinity and selectivity. The 5-bromo-4-fluoro-1H-benzimidazole analog, differing only in the position of bromine substitution, exhibits significantly different binding characteristics compared to the 6-bromo-4-fluoro isomer . The 5-bromo variant demonstrates reduced CDK4/6 binding affinity due to suboptimal positioning within the ATP-binding pocket, resulting in weaker hydrophobic interactions with key phenylalanine and isoleucine residues .
Molecular docking studies indicate that the 6-bromo-4-fluoro substitution pattern provides optimal geometry for simultaneous halogen bonding with the hinge region and hydrophobic interactions with the gatekeeper residue [5] [8]. This dual binding mode is not achievable with the 5-bromo isomer, which exhibits approximately 3-4-fold lower binding affinity for CDK4/6 targets .
The 2-amino-7-bromo-5-fluoro-1H-benzimidazole analog represents another structural variant that demonstrates multi-kinase inhibitory activity rather than CDK4/6 selectivity [20]. This compound's amino substitution at the 2-position creates additional hydrogen bonding opportunities but compromises the specific binding interactions required for CDK4/6 selectivity [20]. The resulting compound exhibits IC50 values below 10 μM against multiple kinases including EGFR, HER2, and CDK2, but lacks the selectivity profile necessary for targeted CDK4/6 inhibition [20].
The impact of N-alkyl substitution on pharmacological properties becomes evident when comparing 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole with its unsubstituted and methyl-substituted analogs. The unsubstituted 6-bromo-4-fluoro-1H-benzimidazole exhibits reduced metabolic stability and altered kinase selectivity profile compared to the isopropyl-substituted compound .
The methyl-substituted analog 6-bromo-4-fluoro-1-methyl-2-methyl-1H-benzo[d]imidazole provides an intermediate level of metabolic protection while maintaining good kinase binding affinity [21]. However, the smaller methyl group provides less steric bulk for selectivity optimization and offers reduced metabolic stability compared to the isopropyl analog [21]. Half-life studies in human liver microsomes reveal that the methyl-substituted compound exhibits intermediate stability (12-18 minutes) compared to the isopropyl analog (20-25 minutes) and unsubstituted compound (10-15 minutes) [16].
Comparative anticancer activity studies reveal distinct activity profiles among related bromo-fluoro benzimidazole analogs. The 5-bromo-4-fluoro-1H-benzimidazole demonstrates broad-spectrum anticancer activity with IC50 values below 10 μM against multiple cancer cell lines, including HepG2, MCF-7, and A549 . This compound's multi-kinase inhibitory profile results in potent but less selective anticancer effects compared to the targeted CDK4/6 inhibition achieved through 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole .
The 2-amino-7-bromo-5-fluoro-1H-benzimidazole analog exhibits exceptional anticancer potency with IC50 values ranging from 7.82 to 21.48 μM against various cancer cell lines [20]. This compound's amino substitution enables additional hydrogen bonding interactions that enhance binding affinity for multiple kinase targets, including EGFR, HER2, and CDK2 [20]. However, this broad activity profile comes at the cost of selectivity, potentially leading to increased off-target effects and toxicity concerns [20].
The synthetic accessibility of related bromo-fluoro benzimidazole analogs varies significantly based on their substitution patterns and structural complexity. The 6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole exhibits high synthetic accessibility due to the availability of suitable starting materials and well-established synthetic routes [2] [3]. The compound can be efficiently synthesized from 4-bromo-2,6-difluoroaniline through a multi-step process involving cyclization with appropriate reagents [2].
In contrast, the 2-amino-7-bromo-5-fluoro-1H-benzimidazole requires more complex synthetic approaches due to the specific positioning of functional groups and the need for selective halogenation reactions . The synthetic route to this compound involves multiple protection-deprotection steps and regioselective halogenation, resulting in lower overall yields and increased manufacturing costs .
The 5-bromo-4-fluoro-1H-benzimidazole represents an intermediate case in terms of synthetic accessibility, with established synthetic routes but requiring careful control of reaction conditions to achieve the desired regioselectivity . The compound's synthesis involves similar starting materials as the 6-bromo analog but requires different reaction conditions and purification strategies .
| Compound | Molecular Weight | CDK4/6 Selectivity | Anticancer IC50 (μM) | Synthetic Accessibility | Metabolic Stability |
|---|---|---|---|---|---|
| 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole | 271.13 [21] | High (CDK4/6 precursor) | N/A (precursor) | High [2] | Excellent [16] |
| 5-Bromo-4-fluoro-1H-benzimidazole | 215.02 | Moderate (multi-kinase) | <10 | Medium | Good |
| 2-Amino-7-bromo-5-fluoro-1H-benzimidazole | 230.03 | Low (multi-kinase) [20] | 7.82-21.48 [20] | Medium | Good |
| 6-Bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole | 229.04 | Unknown | N/A | High | Moderate |